molecular formula C10H9ClN2 B1597914 2-Chloro-3-ethylquinoxaline CAS No. 77186-62-0

2-Chloro-3-ethylquinoxaline

Cat. No. B1597914
CAS RN: 77186-62-0
M. Wt: 192.64 g/mol
InChI Key: MTHNWHRBVIADBZ-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylquinoxaline is a chemical compound with the molecular formula C10H9ClN2 . It has an average mass of 192.645 Da and a mono-isotopic mass of 192.045425 Da .


Synthesis Analysis

The synthesis of 2-Chloro-3-ethylquinoxaline involves several methods . One method involves a reaction with trichlorophosphate at 100 degrees Celsius for 1 hour in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethylquinoxaline is represented by the formula C10H9ClN2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

2-Chloro-3-ethylquinoxaline is a solid with a melting point of 40 - 42 degrees Celsius . It has a molecular weight of 192.65 .

Scientific Research Applications

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

  • Organic Light-Emitting Devices (OLEDs) : Quinoxaline derivatives have been used in the development of organic light-emitting devices (OLEDs) . These materials demonstrate aggregation-induced emission (AIE), mechanochromic luminescence, and electroluminescent (EL) features .

  • Chemical Synthesis : “2-Chloro-3-ethylquinoxaline” can be used as a building block in the synthesis of various complex organic compounds .

  • Biological Agents : Quinoxalines are important biological agents and have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat various diseases .

  • Medicinal Chemistry : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

  • Solar Cell Applications : Quinoxaline derivatives have been used as organic sensitizers for solar cell applications .

  • Polymeric Optoelectronic Materials : Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials .

Safety And Hazards

Safety data sheets indicate that exposure to 2-Chloro-3-ethylquinoxaline should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. In case of exposure, the affected area should be washed off with soap and plenty of water, and medical attention should be sought .

properties

IUPAC Name

2-chloro-3-ethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNWHRBVIADBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381468
Record name 2-chloro-3-ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethylquinoxaline

CAS RN

77186-62-0
Record name 2-chloro-3-ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YJ L'Italien, CK Banks - Journal of the American Chemical Society, 1951 - ACS Publications
A new group of factors, the folinic acid group, has recently been reported tobe more effective than pteroylglutamic acid in preventing the toxicity of x-methylfolic acid for Lactobacillus …
Number of citations: 32 pubs.acs.org
AJ Thompson, MHP Verheij… - …, 2013 - Wiley Online Library
… pressure to yield 1.59 g (8.24 mmol, 88 %) of 2-chloro-3-ethylquinoxaline as a dark-pink solid: 1 H NMR (250 … Next, 2-chloro-3-ethylquinoxaline (555 mg, 2.88 mmol) was dissolved in N-…
A Pohland, EH Flynn, RG Jones… - Journal of the American …, 1951 - ACS Publications
A new group of factors, the folinic acid group, has recently been reported tobe more effective than pteroylglutamic acid in preventing the toxicity of x-methylfolic acid for Lactobacillus …
Number of citations: 155 pubs.acs.org
林英作, 三浦勇二 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
As a supplement to the preceding report, N-oxidation of 2-alkylquinoxalines [ethyl (II), isopropyl (III), tert-butyl (IV)] with monoperphthalic acid was attempted. From its result, …
Number of citations: 3 www.jstage.jst.go.jp

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